Lipophilicity: cLogP Comparison of 3-(2,4,6-Trimethylphenyl) vs. 3-Phenyl and 3-(4-Methylphenyl) Isoxazole Analogs
The 2,4,6-trimethylphenyl (mesityl) group imparts significantly higher calculated lipophilicity compared to unsubstituted or mono-substituted phenyl analogs. For 3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-amine, the predicted LogP is 2.87 . In comparison, the LogP of 3-phenylisoxazol-5-amine is reported as 1.87 , and the XLogP3-AA of 3-(4-methylphenyl)-1,2-oxazol-5-amine is 2.0 [1]. The addition of the mesityl group increases the calculated LogP by 1.0 log unit compared to the unsubstituted phenyl, corresponding to a 10-fold increase in lipophilicity .
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | cLogP = 2.87 |
| Comparator Or Baseline | 3-phenylisoxazol-5-amine (cLogP = 1.87); 3-(4-methylphenyl)-1,2-oxazol-5-amine (XLogP3-AA = 2.0) |
| Quantified Difference | ΔcLogP = +1.00 vs. 3-phenyl analog; ΔcLogP = +0.87 vs. 3-(4-methylphenyl) analog |
| Conditions | Predicted values from Hit2Lead and PubChem databases, not experimentally determined values. |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, which is a critical parameter for intracellular target engagement and bioavailability in early drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 576446, 3-(4-Methylphenyl)-1,2-oxazol-5-amine. https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Methylphenyl_-1_2-oxazol-5-amine. View Source
